molecular formula C14H17NO4S3 B362475 Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate CAS No. 537680-88-9

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate

Cat. No. B362475
CAS RN: 537680-88-9
M. Wt: 359.5g/mol
InChI Key: AISGUKMKDYJASN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate, also known as MDB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MDB is a thiol-reactive compound that has been shown to modify proteins and peptides, making it a valuable tool in the study of protein function and structure. In

Mechanism of Action

Target of Action

The primary target of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine .

Mode of Action

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids, thereby disrupting protein synthesis . This interference with DNA synthesis and cell division and growth ultimately leads to the death of the organism .

Biochemical Pathways

The compound affects the biochemical pathway responsible for the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, it disrupts the normal functioning of this pathway, leading to a deficiency of these essential amino acids . This deficiency then affects various downstream processes, including protein synthesis and DNA replication, which are vital for cell growth and division .

Result of Action

The result of the action of Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is the death of the organism . By inhibiting the ALS enzyme, it disrupts essential biochemical pathways, leading to a deficiency of vital amino acids, disruption of protein synthesis, and interference with DNA replication and cell division . These effects ultimately lead to the death of the organism .

Advantages and Limitations for Lab Experiments

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has several advantages for use in lab experiments, including its ability to modify proteins and peptides, as well as its potential therapeutic applications. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate, including the development of new methods for its synthesis, the exploration of its potential therapeutic applications, and the study of its mechanism of action. Additionally, further research is needed to understand the potential limitations and risks associated with its use in lab experiments and in therapeutic applications.
Conclusion
Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is a valuable tool in scientific research, with potential applications in the study of protein function and structure, as well as the development of new drugs and therapies. Its ability to modify proteins and peptides makes it a valuable tool for understanding the biochemical and physiological effects of proteins, as well as for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and potential limitations and risks associated with its use.

Synthesis Methods

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate is synthesized through a multi-step process that involves the reaction of 4-carbomethoxybenzenethiol with thionyl chloride, followed by the reaction of the resulting compound with 3-mercaptopropionic acid. The final step involves the reaction of the resulting compound with methyl chloroformate to produce Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate.

Scientific Research Applications

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has a wide range of scientific research applications, including the study of protein function and structure, as well as the development of new drugs and therapies. Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate has been shown to modify proteins and peptides by reacting with thiol groups, which can alter their function and structure. This makes Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate a valuable tool in the study of protein-protein interactions, protein folding, and enzymatic activity.

properties

IUPAC Name

methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S3/c1-19-13(16)11-4-2-10(3-5-11)8-21-14(20)15-12-6-7-22(17,18)9-12/h2-5,12H,6-9H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISGUKMKDYJASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC(=S)NC2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.